molecular formula C13H11NO2 B044906 2-Cyclopropylquinoline-4-carboxylic acid CAS No. 119778-64-2

2-Cyclopropylquinoline-4-carboxylic acid

Cat. No. B044906
M. Wt: 213.23 g/mol
InChI Key: HYOFXKNWXLKLSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves cycloaddition reactions, cyclocondensation, and modifications of existing quinoline structures. For instance, a study described the synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing an efficient route to generate these compounds (Kotha & Banerjee, 2007). Similarly, cyclopropanation processes have been applied to synthesize doubly constrained ACC derivatives, indicating versatile methods for introducing cyclopropyl groups into quinoline structures (Szakonyi et al., 2002).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including cyclopropyl modifications, has been characterized using various spectroscopic techniques. For instance, a series of hydroquinolines derivatives underwent characterizations through spectroscopic methods, revealing insights into their molecular configurations and interactions (Filali Baba et al., 2019). Such studies are crucial for understanding the electronic and spatial configurations of these molecules, which directly influence their chemical reactivity and potential biological activity.

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cyclocondensation and alkylation, to generate structurally diverse molecules. The chemical properties of these compounds are significantly influenced by their quinoline core and the nature of substituents, such as the cyclopropyl group, which can affect their reactivity and interaction with biological targets. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting the chemical versatility of quinoline derivatives (Liu Zhe, 2001).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are essential for their formulation and application. Studies on the melting and dissociation properties of related compounds provide insights into their behavior under different conditions, which is critical for their practical use in medicinal chemistry (Yin Qiuxiang, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with metal ions or biological macromolecules, determine the potential applications of quinoline derivatives. For instance, selective metal cation activation of DNA alkylating agents shows how structural modifications can influence the reactivity and specificity of these compounds (Boger & Boyce, 2000).

Scientific Research Applications

  • Pharmaceutical and Biotechnology Applications

    One study discusses a method to prepare a derivative of 2-Cyclopropylquinoline-4-carboxylic acid, specifically 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, which has potential applications in the pharmaceutical and biotechnology industries (Liu, 2001).

  • Antimicrobial Activity

    Several studies indicate that derivatives of 2-Cyclopropylquinoline-4-carboxylic acid exhibit promising antimicrobial activity. For instance, a study synthesized and evaluated newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids for their antimycobacterial activity against Mycobacterium tuberculosis (Senthilkumar et al., 2008). Another study found that 4-substituted 2-cycloalkylquinolines exhibit antimicrobial properties, with the cycloalkyl substituent in the 2-position of the quinoline ring influencing their biological activity (Moiseev et al., 1988).

  • Antitumor Applications

    A study highlighted the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Peptide Synthesis-Friendly Derivatives

    A method for synthesizing 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives was developed, providing access to a range of new peptide synthesis-friendly derivatives (Czombos et al., 2000).

  • Antibacterial Agents

    Substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids with methyl groups at the 8-position show potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).

  • Antifungal and Antibacterial Applications

    Fluoroquinolone-based 4-thiazolidinones exhibit antifungal and antibacterial activities, showing potential for pharmaceutical and cosmetic applications (Patel & Patel, 2010).

Safety And Hazards

The safety data sheet for 2-Cyclopropylquinoline-4-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-cyclopropylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOFXKNWXLKLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298387
Record name 2-cyclopropylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylquinoline-4-carboxylic acid

CAS RN

119778-64-2
Record name 2-cyclopropylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2009 - Springer
… 2-Cyclopropylquinoline-4-carboxylic acid was reduced with Raney nickel in aqueous alkali. However, the reaction was not selective. As a result, a mixture of 2-propyl- and 2-cyclopropyl…
Number of citations: 12 link.springer.com
V Sridharan, PA Suryavanshi, JC Menendez - Chemical reviews, 2011 - ACS Publications
1.1. General Heterocyclic compounds, especially nitrogen heterocycles, are the most important class of compounds in the pharmaceutical and agrochemical industries, with …
Number of citations: 967 pubs.acs.org
DM Arnold - 2011 - d-scholarship.pitt.edu
… The remaining two quinolinecarboxylic acids, 2-cyclopropylquinoline-4-carboxylic acid 22 and 2-(furan-2-yl)quinoline-4-carboxylic acid 23, were synthesized by using the …
Number of citations: 2 d-scholarship.pitt.edu

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